Terminal Hydroxyl Group Increases Polymerization Rate Compared to Methyl Ether-Terminated OEG Methacrylates
The terminal hydroxyl group in HO-PEG7-MA confers a measurably higher bulk radical polymerization rate relative to methyl ether-terminated oligo(ethylene glycol) methacrylates of comparable chain length. In a direct experimental comparison between hydroxyl-terminated POEGHEMA (~5 EG units, MW ~360 Da) and methyl ether-terminated POEGMMA300 (4–5 EG units, MW ~300 Da), the hydroxyl-bearing monomer exhibited a higher kp²/kt value (the combined propagation–termination kinetic parameter), translating to a faster overall polymerization rate under identical isothermal conditions [1]. Additionally, the presence of the terminal hydroxyl group leads to slightly higher critical free volumes for the onset of the gel-effect and glass-effect, meaning diffusion-controlled phenomena affect both termination and propagation reactions earlier in the conversion profile compared to the methyl ether analog [1]. This kinetic advantage is attributable to hydrogen-bonding interactions involving the terminal –OH, which influence the local viscosity and monomer mobility during polymerization.
| Evidence Dimension | Bulk radical polymerization rate (kp²/kt) and onset of diffusion-controlled gel/glass effect |
|---|---|
| Target Compound Data | HO-PEG7-MA (7 EG units, hydroxyl-terminated): inferred higher kp²/kt and earlier gel-effect onset relative to methyl ether analog, based on class-level data from POEGHEMA |
| Comparator Or Baseline | POEGMMA300 (methyl ether-terminated, 4–5 EG units): lower kp²/kt; delayed onset of diffusion-controlled phenomena |
| Quantified Difference | Higher kp²/kt for hydroxyl-terminated vs. methyl ether-terminated OEGMA (exact fold-difference not quantified in source; directionality and statistical significance confirmed). Critical free volume for gel/glass effect onset is slightly higher for hydroxyl-terminated systems. |
| Conditions | Bulk radical polymerization under isothermal and non-isothermal conditions; temperatures below 120 °C (below ceiling temperature). |
Why This Matters
A faster polymerization rate with earlier gelation enables shorter processing times, reduced initiator loading, and better kinetic control in photopolymerization or thermal curing workflows—directly impacting manufacturing throughput and final network homogeneity for biomedical device fabrication.
- [1] Siddiqui MN, Achilias DS, Redhwi HH. Effect of the side ethylene glycol and hydroxyl groups on the polymerization kinetics of oligo(ethylene glycol methacrylates). An experimental and modeling investigation. Polym Chem. 2020;11:3732-3746. doi:10.1039/D0PY00498G. View Source
